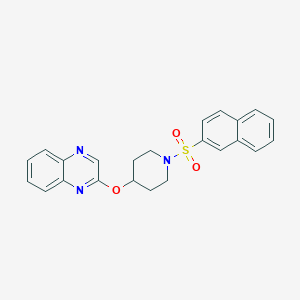![molecular formula C32H33ClN6O3 B2388086 1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902969-61-3](/img/no-structure.png)
1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C32H33ClN6O3 and its molecular weight is 585.11. The purity is usually 95%.
BenchChem offers high-quality 1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has delved into synthesizing novel derivatives related to the quinazolinone and triazole classes, revealing their potential in antimicrobial activities. For instance, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which showed good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents Bektaş et al., 2007.
Development of Quality Control Methods
Danylchenko et al. (2018) focused on developing quality control methods for a leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, showcasing its promise as an antimalarial agent. This work emphasizes the importance of establishing rigorous quality control standards for novel pharmaceutical compounds Danylchenko et al., 2018.
Novel Facile Synthesis Routes
Innovative synthesis routes have been developed for related compounds, demonstrating the versatility and potential of these chemical frameworks for producing various biologically active molecules. For example, Chern et al. (1988) reported a new facile synthesis of oxazolo[2,3-b]quinazolin-5-one and oxazino[2,3-b]quinazolin-6-one derivatives, contributing to the pool of methods available for synthesizing structurally diverse quinazolinones Chern et al., 1988.
Antihypertensive Agents
Research into piperidine derivatives with a quinazoline ring system, such as those described by Takai et al. (1986), highlights the potential of these compounds as antihypertensive agents. Their findings showed that certain derivatives produced strong hypotension in rat models, indicating their potential for treating hypertension Takai et al., 1986.
Mitigation of Corrosion
In an interesting application outside of biomedicine, Chen et al. (2021) explored the use of quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in HCl. This study underscores the broad applicability of these compounds, extending their utility to industrial applications by providing a basis for developing new corrosion inhibitor platforms Chen et al., 2021.
Eigenschaften
CAS-Nummer |
902969-61-3 |
|---|---|
Molekularformel |
C32H33ClN6O3 |
Molekulargewicht |
585.11 |
IUPAC-Name |
1-[3-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C32H33ClN6O3/c33-25-10-12-26(13-11-25)42-23-22-36-18-20-37(21-19-36)30(40)15-14-29-34-35-32-38(17-16-24-6-2-1-3-7-24)31(41)27-8-4-5-9-28(27)39(29)32/h1-13H,14-23H2 |
SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)
![5-(4-Benzylpiperidin-1-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2388007.png)

![Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2388010.png)
![N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2388011.png)
![2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2388012.png)
![methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2388013.png)




![(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2388020.png)
![6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2388025.png)
